4-(3-Bromopropyl)piperidine

Crystallography Materials Science Supramolecular Chemistry

4-(3-Bromopropyl)piperidine (CAS 256409-16-2) is a bifunctional piperidine derivative characterized by a 3-bromopropyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, featuring both a secondary amine nucleophile and a terminal alkyl bromide electrophile separated by a flexible three-carbon linker.

Molecular Formula C8H16BrN
Molecular Weight 206.12 g/mol
Cat. No. B13504648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)piperidine
Molecular FormulaC8H16BrN
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCBr
InChIInChI=1S/C8H16BrN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2
InChIKeyIHYMCTIXQNLMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromopropyl)piperidine Technical Procurement Guide for Medicinal Chemistry and Chemical Biology


4-(3-Bromopropyl)piperidine (CAS 256409-16-2) is a bifunctional piperidine derivative characterized by a 3-bromopropyl substituent at the 4-position of the piperidine ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, featuring both a secondary amine nucleophile and a terminal alkyl bromide electrophile separated by a flexible three-carbon linker . The hydrobromide salt form (CAS 65920-52-7) is frequently utilized to prevent intramolecular self-alkylation and improve storage stability .

Critical Differentiators for 4-(3-Bromopropyl)piperidine in Research Procurement


Substitution with other 4-substituted piperidines or alternative alkyl halides is not straightforward due to quantifiable differences in linker geometry, electrophilic reactivity, and biological target engagement. The three-carbon propyl spacer in 4-(3-bromopropyl)piperidine provides distinct conformational flexibility and π-stacking capability compared to shorter ethyl analogs [1], directly impacting crystal packing and molecular recognition . Furthermore, the bromine leaving group offers a specific balance of reactivity and stability that differs from chloro analogs, influencing both synthetic efficiency and downstream biological activity profiles [2]. These physicochemical and pharmacological distinctions preclude simple interchangeability and necessitate compound-specific procurement.

Quantitative Differentiation Evidence for 4-(3-Bromopropyl)piperidine


Crystal Structure Divergence: 3-Bromopropyl vs. 2-Bromoethyl Spacer in 1,8-Naphthalimide Derivatives

In a homologous pair of 1,8-naphthalimide derivatives, the 3-bromopropyl spacer (compound II) yields a distinct crystal packing arrangement compared to the 2-bromoethyl spacer (compound I) [1]. Both compounds exhibit chair-conformation piperidine rings and planar naphthalimide units, but the extended propyl chain in II alters intermolecular π-stacking interactions, directly impacting material properties [1].

Crystallography Materials Science Supramolecular Chemistry

Sigma-2 Receptor Binding Affinity: Piperidine-Based Ligand Comparison

A piperidine-based derivative incorporating the 4-(3-bromopropyl)piperidine scaffold (BDBM50604967/CHEMBL1698776) exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. In the broader structural class of piperidine-based sigma ligands, high-affinity sigma-1 binders achieve Ki values as low as 3.7-17 nM, while sigma-2 affinities for related compounds range from 90 nM to >1 μM [2][3].

Sigma Receptors Neuropharmacology Cancer Biology

GPR35 Agonist Activity: Species-Dependent Potency in Functional Assays

A 4-(3-bromopropyl)piperidine-containing compound (BDBM50436020/CHEMBL2392173) demonstrates GPR35 agonist activity with EC50 values of 399 nM at human GPR35 and 2.26 μM at rat GPR35 in β-arrestin recruitment assays [1]. In a separate cell-based assay using human HT-29 cells, a related derivative (BDBM50259865/CHEMBL4066109) shows an IC50 of 650 nM for agonist-induced desensitization and an EC50 of 700 nM in DMR assays [2].

GPCR Pharmacology Orphan Receptors Immunology

Muscarinic Acetylcholine Receptor Binding Profile: Subtype Selectivity Pattern

A piperidine-based muscarinic ligand (BDBM50470883/CHEMBL332469) structurally related to the 4-(3-bromopropyl)piperidine class exhibits differential binding across muscarinic receptor subtypes with Ki values of 15 nM (cerebral cortex), 44 nM (heart), 97 nM (urinary bladder), and 216 nM (parotid gland) [1]. For reference, optimized M2-selective piperidinyl piperidine antagonists achieve >100-fold selectivity over M1 and M3 subtypes [2].

Muscarinic Receptors GPCR CNS Pharmacology

Synthetic Utility: Linker Geometry and Reactivity Differentiation

4-(3-Bromopropyl)piperidine provides a three-carbon spacer between the piperidine nitrogen and the terminal bromine electrophile, offering a rotatable bond count of 3 and a topological polar surface area (TPSA) of 12.03 Ų . In contrast, the 2-bromoethyl analog provides only 2 rotatable bonds and a shorter linker, while the Boc-protected derivative (tert-butyl 4-(3-bromopropyl)-1-piperidinecarboxylate) adds a protecting group that increases molecular weight and alters reactivity [1]. The free amine form enables direct functionalization, whereas the hydrobromide salt form (pKa ~10.8 for piperidine nitrogen) offers enhanced storage stability and solubility in polar protic solvents .

Synthetic Chemistry PROTAC Development Linker Design

Procurement-Aligned Application Scenarios for 4-(3-Bromopropyl)piperidine


PROTAC Linker Development and Targeted Protein Degradation

The three-carbon propyl spacer of 4-(3-bromopropyl)piperidine provides an optimal balance of flexibility and rigidity for PROTAC linker design . The free amine enables conjugation to E3 ligase ligands via amide bond formation, while the terminal bromide serves as an electrophilic handle for attachment to target protein ligands. The hydrobromide salt form is recommended for long-term storage to prevent self-polymerization .

GPCR Ligand Synthesis and Structure-Activity Relationship Studies

The compound serves as a key intermediate for synthesizing GPCR-targeted ligands, including histamine H3 receptor antagonists and GPR35 modulators [1][2]. Its 3-bromopropyl chain enhances hydrophobic interactions within receptor binding pockets while maintaining sufficient linker flexibility for conformational adaptation. Quantitative SAR studies should utilize the free base form for direct N-alkylation reactions [1].

CNS-Penetrant Piperidine Scaffold Construction

4-(3-Bromopropyl)piperidine derivatives have been incorporated into dopamine receptor modulators for Parkinson's disease and neuroprotective agents for acute and degenerative CNS conditions [3]. The piperidine core contributes to blood-brain barrier permeability, while the bromopropyl substituent can be further functionalized to optimize CNS exposure and target engagement .

Sigma Receptor Ligand Development for Oncology and CNS Applications

Piperidine-based sigma receptor ligands derived from this scaffold show nanomolar affinity at sigma-2 receptors (Ki = 90 nM) [4]. These compounds represent a promising class for developing anticancer agents (via sigma-2 modulation in tumor cells) and antipsychotic drugs (via sigma-1 engagement without D2 receptor activity) [5]. The 3-bromopropyl group can be elaborated to fine-tune sigma-1/sigma-2 selectivity ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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